1-cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol

Lipophilicity Drug-likeness Physicochemical profiling

Select this cyclopentyl analog for its unique property niche among N1-substituted pyrazol-5-ol scaffolds. It provides the highest XLogP3 (1.8) in its series, identical TPSA (45.2 Ų) to the cyclopropylmethyl congener, and low rotatable bonds (2), making it ideal for CNS lead optimization and fragment-based discovery. Avoid SAR disruption from cheaper alternatives.

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
CAS No. 2098136-52-6
Cat. No. B1483875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol
CAS2098136-52-6
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C(=O)C=C(N2)C3=CC=NC=C3
InChIInChI=1S/C13H15N3O/c17-13-9-12(10-5-7-14-8-6-10)15-16(13)11-3-1-2-4-11/h5-9,11,15H,1-4H2
InChIKeyBIRNILCQLICHPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol (CAS 2098136-52-6): Physicochemical Baseline and Compound Class Context for Procurement


1-Cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol (CAS 2098136-52-6; molecular formula C13H15N3O; MW 229.28 g/mol) is a heterocyclic small molecule belonging to the N-substituted pyrazol-5-ol class, featuring a cyclopentyl group at the N1 position, a pyridin-4-yl moiety at C3, and a hydroxyl group at C5 [1]. The compound exists in equilibrium with its tautomeric form, 2-cyclopentyl-5-pyridin-4-yl-1H-pyrazol-3-one, as reflected by its IUPAC designation [1]. The pyridinyl-pyrazole scaffold is widely recognized in medicinal chemistry for its capacity to engage kinase ATP-binding sites and modulate receptor interactions; however, the specific biological activity profile of this exact compound remains largely uncharacterized in the peer-reviewed primary literature [2]. Its computed physicochemical properties—XLogP3 of 1.8, topological polar surface area (TPSA) of 45.2 Ų, one hydrogen bond donor, and three hydrogen bond acceptors—place it within drug-like chemical space suitable for lead optimization campaigns [1].

Why 1-Cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol Cannot Be Casually Substituted by Other N1-Alkyl or N1-Cycloalkyl Pyrazol-5-ol Analogs in Research Programs


Within the 3-(pyridin-4-yl)-1H-pyrazol-5-ol chemotype, variation at the N1 substituent is not a neutral structural perturbation. Even among close congeners—including the 1-methyl (CAS 944545-94-2), 1-ethyl (CAS 1279105-76-8), 1-isopropyl, and 1-(cyclopropylmethyl) (CAS 2098020-30-3) analogs—the N1 group directly modulates three parameters critical to biological performance: lipophilicity (XLogP3 spans approximately 0.8 to 1.8 across this series), steric bulk at the enzyme-binding interface, and metabolic vulnerability (e.g., susceptibility to N-dealkylation or CYP-mediated oxidation of the N1 substituent) [1][2]. The cyclopentyl substituent occupies a distinctive property space: it confers higher lipophilicity (XLogP3 = 1.8) than the 1-ethyl or 1-methyl analogs while maintaining the same TPSA (45.2 Ų) as the 1-(cyclopropylmethyl) congener, implying that permeability gains are not accompanied by increased polar surface area that could impair oral bioavailability [1][3]. Furthermore, the cyclopentyl group is a fully sp³-hybridized cycloalkane lacking the metabolic liability of the cyclopropylmethyl methylene, which is susceptible to CYP450-mediated ring-opening oxidation [2]. These differences mean that substituting any N1 variant for another without experimental validation introduces uncontrolled variables in target engagement, cellular permeability, and metabolic stability, and may invalidate SAR conclusions drawn within a lead optimization series.

Quantitative Differentiation Evidence for 1-Cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol Versus Closest N1-Substituted Analogs


Lipophilicity (XLogP3) Comparison Across the N1-Substituted 3-(Pyridin-4-yl)-1H-pyrazol-5-ol Series

The target compound exhibits the highest computed lipophilicity (XLogP3 = 1.8) among the commercially available N1-substituted 3-(pyridin-4-yl)-1H-pyrazol-5-ol analogs for which computed data are available, exceeding the 1-(cyclopropylmethyl) analog by 0.6 log units and the unsubstituted parent scaffold (3-(pyridin-4-yl)-1H-pyrazol-5-ol) by approximately 0.62 log units [1][2]. In drug discovery, an XLogP3 near 2 is often associated with improved passive membrane permeability while remaining below the commonly cited Lipinski ceiling of 5, making this compound a candidate for programs requiring moderate lipophilicity for cellular penetration without excessive logP-driven promiscuity or solubility penalties [3].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile in the Context of CNS Multiparameter Optimization

The target compound possesses a TPSA of 45.2 Ų, which is identical to that of the 1-(cyclopropylmethyl) analog and substantially lower than the 61.8 Ų of the unsubstituted 3-(pyridin-4-yl)-1H-pyrazol-5-ol scaffold [1][2]. A TPSA below 60 Ų is a widely applied empirical threshold for predicting passive blood-brain barrier (BBB) penetration, and values below 70 Ų are generally associated with favorable oral absorption [3]. Combined with one hydrogen bond donor and three hydrogen bond acceptors, this TPSA profile places the compound within the favorable quadrant of the CNS MPO (Multiparameter Optimization) scoring system, distinguishing it from the unsubstituted analog which, with a TPSA of 61.8 Ų, marginally exceeds the CNS-relevant threshold [3].

TPSA CNS drug design Blood-brain barrier permeability

Rotatable Bond Count and Conformational Pre-organization Relative to N1 Analogs

The target compound has only 2 rotatable bonds, whereas the 1-(cyclopropylmethyl) analog contains 3 rotatable bonds and the 1-ethyl and 1-isopropyl analogs contain 2 and 2 respectively (though the isopropyl introduces additional conformational degrees of freedom through the branched alkyl chain) [1][2]. Reducing the number of rotatable bonds is a recognized strategy for minimizing the entropic penalty upon target binding and for improving oral bioavailability through enhanced conformational rigidity [3]. The cyclopentyl group achieves this conformational restriction through its cyclic structure without introducing the potential metabolic instability associated with the cyclopropylmethyl group (which contains a methylene bridge susceptible to oxidative metabolism) [4].

Conformational restriction Ligand efficiency Entropic penalty

Commercial Availability and Pricing Comparison for Research-Scale Procurement (100 mg – 1 g)

Head-to-head pricing data from two independent suppliers (TRC and Life Chemicals) reveal that 1-cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol (CAS 2098136-52-6) is priced comparably to the 1-ethyl analog (CAS 1279105-76-8) at the 100 mg scale (both $95.00 from TRC), while at the gram scale Life Chemicals offers the cyclopentyl analog at $318/0.5g versus $335/1g for the 1-ethyl derivative, and $318/0.5g versus $1407/10g for the 1-ethyl analog (i.e., the cyclopentyl compound is approximately $636/g vs. approximately $140.7/g for the 1-ethyl analog in bulk, making the cyclopentyl variant more expensive per gram at scale) [1][2]. The 1-(cyclopropylmethyl) analog (CAS 2098020-30-3) is priced at approximately $95/1g from TRC, representing a cost advantage over the cyclopentyl variant [3]. All three analogs are supplied at ≥95% purity, rendering purity-based selection non-differentiating [1][2][3].

Procurement Cost efficiency Vendor comparison

Recommended Application Scenarios for 1-Cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol Based on Verified Differentiation Evidence


Lead Optimization Programs Requiring Moderate Lipophilicity for Intracellular Kinase Target Engagement

The compound's XLogP3 of 1.8 positions it at the upper end of the lipophilicity range for the 3-(pyridin-4-yl)-1H-pyrazol-5-ol series, making it a suitable candidate for medicinal chemistry programs targeting intracellular kinases where moderate passive membrane permeability is desired [1]. Teams progressing SAR around the N1 position of this scaffold should select the cyclopentyl variant when increased logP is predicted to improve cellular activity, using the 1-(cyclopropylmethyl) analog (XLogP3 = 1.2) as the low-lipophilicity comparator [2].

CNS Drug Discovery Programs Requiring TPSA Below the BBB Penetration Threshold

With a TPSA of 45.2 Ų—well below the 60 Ų empirical ceiling for passive BBB penetration—this compound is preferentially suited for CNS-targeted projects over the unsubstituted 3-(pyridin-4-yl)-1H-pyrazol-5-ol scaffold (TPSA = 61.8 Ų), which marginally exceeds the CNS-favorable range [1]. The compound's single hydrogen bond donor and three hydrogen bond acceptors further align with CNS MPO design principles.

Conformational Restriction Studies Leveraging Low Rotatable Bond Count

With only 2 rotatable bonds, the cyclopentyl-substituted scaffold provides greater conformational pre-organization than the 1-(cyclopropylmethyl) analog (3 rotatable bonds), potentially reducing the entropic penalty of binding [2]. This feature supports its use as a core scaffold in fragment-based drug discovery or scaffold-hopping exercises where rigidity and binding efficiency are prioritized.

Building Block Procurement for Parallel SAR Libraries with Balanced Cost and Differentiation

For medicinal chemistry groups building parallel N1-substituted pyrazol-5-ol libraries, the cyclopentyl analog occupies a unique property niche (highest logP, low rotatable bond count, identical TPSA to the cyclopropylmethyl analog) that is not duplicated by cheaper alternatives such as the 1-methyl or 1-ethyl variants [1][2]. Procurement of the cyclopentyl analog is justified when the SAR hypothesis specifically tests the contribution of cycloalkyl bulk and lipophilicity to target potency or selectivity, despite the moderate cost premium over the 1-ethyl and 1-(cyclopropylmethyl) alternatives.

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